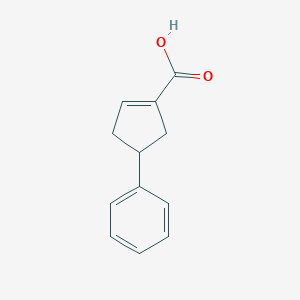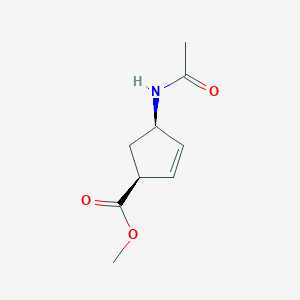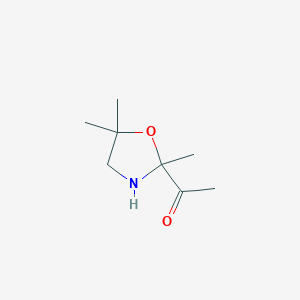
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone, also known as TMOE, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that has a unique structure, which makes it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various reactions, such as Michael addition and aldol reaction. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to form stable complexes with various metal ions, which makes it a valuable tool for studying metal-catalyzed reactions.
Biochemical And Physiological Effects
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been shown to have anti-inflammatory and analgesic effects, making it a potential drug candidate for the treatment of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its unique structure, which makes it a valuable tool for studying various biological processes. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is its potential toxicity, which requires careful handling in the laboratory.
Future Directions
There are several future directions for the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone in scientific research. One potential area of research is the development of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another potential area of research is the use of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Overall, 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has the potential to be a valuable tool for scientific research in various fields.
Synthesis Methods
The synthesis of 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone involves the reaction of 2,5,5-trimethyl-1,3-oxazolidine with acetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified by distillation.
Scientific Research Applications
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has been widely used in scientific research as a tool to study various biological processes. It has been used as a reagent in the synthesis of various natural products, including alkaloids and steroids. 1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has also been used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
141089-20-5 |
|---|---|
Product Name |
1-(2,5,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2,5,5-trimethyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6(10)8(4)9-5-7(2,3)11-8/h9H,5H2,1-4H3 |
InChI Key |
WNLXJOKIRCVWDB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(NCC(O1)(C)C)C |
Canonical SMILES |
CC(=O)C1(NCC(O1)(C)C)C |
synonyms |
Ethanone, 1-(2,5,5-trimethyl-2-oxazolidinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



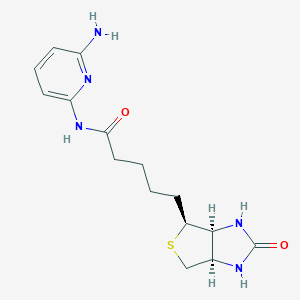
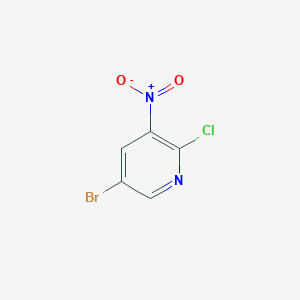
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
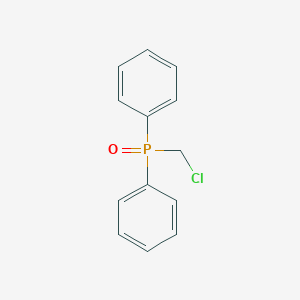
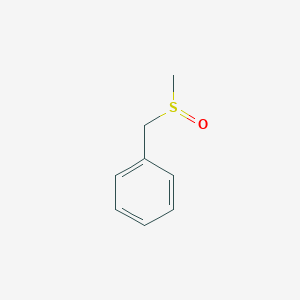
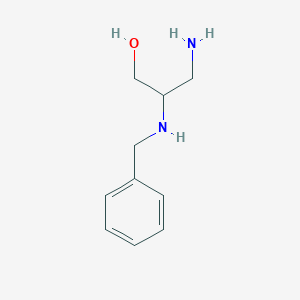
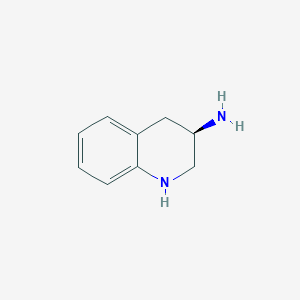
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
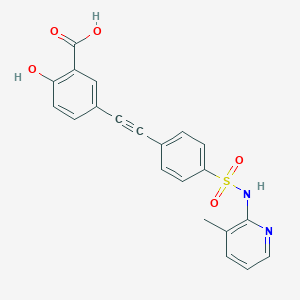
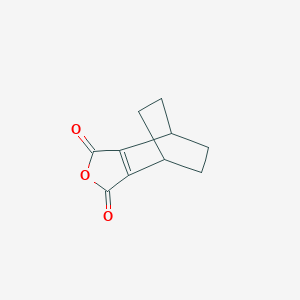
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
